Difluprednate

描述

属性

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34F2O7/c1-5-6-23(34)36-26(22(33)14-35-15(2)30)10-8-17-18-12-20(28)19-11-16(31)7-9-24(19,3)27(18,29)21(32)13-25(17,26)4/h7,9,11,17-18,20-21,32H,5-6,8,10,12-14H2,1-4H3/t17-,18-,20-,21-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQPLTPSGFELIB-JTQPXKBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34F2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046773 | |

| Record name | Difluprednate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Difluprednate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23674-86-4 | |

| Record name | Epitopic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23674-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluprednate [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023674864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluprednate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06781 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Difluprednate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluprednate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLUPREDNATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8A06QG2QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Difluprednate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

191-194 | |

| Record name | Difluprednate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06781 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Difluprednate's Mechanism of Action in Ocular Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluprednate is a potent synthetic difluorinated prednisolone derivative corticosteroid approved for the treatment of inflammation and pain associated with ocular surgery and for endogenous anterior uveitis.[1][2][3] Its enhanced potency stems from fluorination at the C6 and C9 positions, which significantly increases its anti-inflammatory activity.[4] This document provides an in-depth examination of the molecular and cellular mechanisms by which this compound exerts its anti-inflammatory effects in the eye. It details the genomic and non-genomic pathways, presents quantitative data on receptor binding and anti-inflammatory efficacy, describes relevant experimental protocols, and provides visual diagrams of key pathways and workflows.

Core Mechanism of Action: Glucocorticoid Receptor Agonism

The primary mechanism of action for this compound, like all corticosteroids, is its function as an agonist of the glucocorticoid receptor (GR).[1][5] Its lipophilic nature allows for efficient penetration through the cornea and into ocular tissues.[5] The process can be delineated into several key stages:

1.1. Cellular Entry and Receptor Binding: this compound, applied topically as an ophthalmic emulsion, readily penetrates the cell membrane and enters the cytoplasm.[5] In the cytoplasm, it binds to the inactive GR, which is part of a multiprotein complex including heat shock proteins (HSPs) like Hsp90 and Hsp70.[6] Upon binding, the GR undergoes a conformational change, dissociating from the chaperone proteins.[6]

1.2. Nuclear Translocation and Genomic Regulation: The activated this compound-GR complex translocates into the nucleus, where it modulates gene expression through two primary genomic pathways: transactivation and transrepression.[5][6]

-

Transactivation (GRE-Mediated Gene Induction): The activated GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[7][8] This interaction initiates the transcription of genes coding for anti-inflammatory proteins, most notably Annexin A1 (also known as lipocortin-1) and Inhibitor of kappa B alpha (IκBα).[9] The anti-inflammatory effects of glucocorticoids are largely attributed to transrepression, while many side effects are associated with transactivation.[7][10]

-

Transrepression (Transcription Factor Inhibition): The GR monomer can physically interact with and inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7][11] This "tethering" mechanism prevents these factors from binding to their DNA response elements, thereby repressing the expression of a wide array of pro-inflammatory genes, including those for cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, adhesion molecules, and enzymes like cyclooxygenase-2 (COX-2).[11]

1.3. Non-Genomic Mechanisms: this compound also exerts rapid anti-inflammatory effects through non-genomic pathways that do not involve gene transcription.

-

Inhibition of Phospholipase A2 (PLA2): By inducing the synthesis of Annexin A1 (a genomic effect), this compound indirectly inhibits the activity of phospholipase A2.[5][9] PLA2 is the enzyme responsible for releasing arachidonic acid from cell membrane phospholipids.[4][12] Blocking this initial step of the arachidonic acid cascade prevents the formation of potent inflammatory mediators, including prostaglandins and leukotrienes.[4][5][12]

-

Membrane Stabilization: this compound stabilizes cellular and lysosomal membranes, which helps prevent the release of lytic enzymes that contribute to tissue damage and inflammation.[5]

Quantitative Data

Table 1: Glucocorticoid Receptor Binding Affinity

Glucocorticoid receptor-binding activity is a key indicator of a corticosteroid's intrinsic potency. The inhibition constant (Ki) represents the concentration of a drug required to inhibit 50% of the binding of a radiolabeled ligand; a lower Ki value indicates a stronger binding affinity.

| Compound | Relative Binding Affinity (Ki value, nM) | Reference |

| This compound's active metabolite (DFB) | Strong | [13] |

| Prednisolone | Weaker than DFB (56x less) | [14] |

| Betamethasone | Data not available | |

| Dexamethasone | Data not available | |

| Fluorometholone | Data not available |

Note: Specific Ki values were not consistently available across the searched literature, but relative affinities were described. One study highlighted that this compound's active metabolite, 6α,9-difluoroprednisolone 17-butyrate (DFB), has a significantly higher affinity for the GR compared to prednisolone.[13][14]

Table 2: Anti-Inflammatory Efficacy in Preclinical Uveitis Models

The anti-inflammatory potency of this compound has been demonstrated in various animal models of ocular inflammation.

| Model | Species | Drug & Concentration | Key Finding | Reference |

| Endotoxin-Induced Uveitis (EIU) | Rat | This compound (0.01%, 0.05%) vs. Betamethasone (0.1%) | This compound dose-dependently inhibited inflammation. 0.05% this compound was statistically superior to 0.1% Betamethasone in reducing aqueous humor protein concentration. | [4][15] |

| Bovine Serum Albumin-Induced Uveitis (BIU) | Rabbit | This compound (0.002%, 0.01%, 0.05%) vs. Betamethasone (0.1%) | This compound dose-dependently inhibited inflammation. 0.05% this compound showed a significantly higher inhibitory effect than 0.1% Betamethasone. | [15] |

| Melanin Protein-Induced Uveitis (EMIU) | Rat | This compound (0.01%, 0.05%) vs. Betamethasone (0.1%) | 0.05% this compound significantly inhibited uveitis, with efficacy comparable to or greater than 0.1% Betamethasone. | [15] |

Experimental Protocols

Glucocorticoid Receptor-Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid receptor.

Methodology:

-

Receptor Source: Prepare a cytosolic fraction containing glucocorticoid receptors from a suitable tissue source, such as rat skeletal muscle or cultured human keratinocytes.[16][17]

-

Radioligand: Use a high-affinity radiolabeled glucocorticoid, such as [3H]dexamethasone, as the primary ligand.

-

Competitive Binding: Incubate the receptor preparation with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled this compound (the competitor). Include control tubes with only the radioligand (total binding) and tubes with the radioligand plus a large excess of unlabeled dexamethasone (non-specific binding).

-

Separation: After incubation to equilibrium, separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by methods like dextran-coated charcoal adsorption or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

In Vivo Model: Endotoxin-Induced Uveitis (EIU) in Rats

Objective: To evaluate the anti-inflammatory efficacy of topically administered this compound in an acute anterior uveitis model.

Methodology:

-

Animal Model: Use male Lewis rats, a common strain for this model.

-

Induction of Uveitis: Induce uveitis by a single subcutaneous injection of lipopolysaccharide (LPS) from Salmonella typhimurium into one hind footpad.[15]

-

Treatment Groups: Randomize animals into several groups:

-

Saline (Negative Control)

-

Vehicle (Emulsion base)

-

This compound 0.01%

-

This compound 0.05%

-

Betamethasone 0.1% (Positive Control/Comparator)

-

-

Drug Administration: Administer one drop of the assigned test substance into the conjunctival sac of both eyes immediately after LPS induction, and at subsequent time points (e.g., 4 and 8 hours post-induction).[15]

-

Evaluation (24 hours post-induction):

-

Aqueous Humor Collection: Euthanize the animals and carefully collect aqueous humor from the anterior chamber using a 30-gauge needle.

-

Protein Concentration Measurement: Determine the total protein concentration in the aqueous humor using a standard protein assay (e.g., Bradford or BCA assay). Increased protein concentration is a direct measure of the breakdown of the blood-aqueous barrier and the severity of inflammation.

-

Cell Infiltration Analysis: Perform a cell count in the aqueous humor using a hemocytometer.

-

-

Statistical Analysis: Compare the mean protein concentrations and cell counts between the treatment groups and the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test).

Visualizations: Pathways and Workflows

References

- 1. Articles [globalrx.com]

- 2. This compound (Durezol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. reference.medscape.com [reference.medscape.com]

- 4. The role of this compound ophthalmic emulsion in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of glucocorticoid receptor signaling during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. To Study the Efficacy of this compound Ophthalmic Emulsion and Prednisolone Acetate Ophthalmic Suspension on Post-operative Inflammation in Cataract Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound for the prevention of ocular inflammation postsurgery: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Review on the Use of this compound in Inflammatory Eye Disorders: The Topical Steroid That Goes the Distance (2024) | Radgonde Amer [scispace.com]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Difluprednate: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluprednate is a potent synthetic glucocorticoid renowned for its robust anti-inflammatory properties, particularly in ophthalmic applications. This technical guide provides an in-depth exploration of its chemical structure, physicochemical characteristics, and pharmacological profile. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, offering detailed data, experimental methodologies, and visual representations of its molecular interactions and analytical workflows.

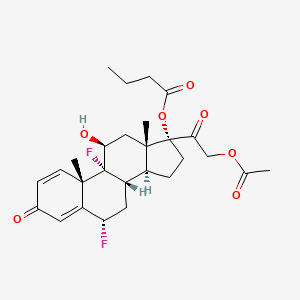

Chemical Identity and Structure

This compound, with the chemical name 6α,9α-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate 17-butyrate, is a corticosteroid distinguished by strategic structural modifications that enhance its therapeutic efficacy.[1][2] Its fundamental structure is derived from prednisolone, featuring two fluorine atoms at the C6 and C9 positions, a butyrate group at C17, and an acetate group at C21.[2][3] These substitutions significantly increase its anti-inflammatory potency and cellular penetration.[2][3]

The key identifiers and molecular details of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | [(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate[3][4] |

| CAS Number | 23674-86-4[1][2][3] |

| Molecular Formula | C27H34F2O7[1][3][5] |

| Molecular Weight | 508.55 g/mol [3][5][6][7][8] |

| Synonyms | DFBA, Durezol[3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity. It is a white to creamy-white crystalline powder.[5] A summary of its key physicochemical data is presented below.

| Property | Value |

| Melting Point | 191-194 °C[5][9] |

| logP (calculated) | 2.9[10][11] |

| pKa (predicted) | 12.56 ± 0.70[9][12] |

| Solubility | |

| Water | Practically insoluble[5] |

| Acetonitrile | Freely soluble[5] |

| Chloroform | Freely soluble[5] |

| Methanol | Soluble[5] |

| Ethanol | Soluble[5] |

| Dioxane | Soluble[5] |

| Ether | Slightly soluble[5] |

| DMSO | ~30 mg/mL[4] |

| DMF | ~30 mg/mL[4] |

Pharmacological Properties

Mechanism of Action

This compound exerts its anti-inflammatory effects through its action as a glucocorticoid receptor (GR) agonist.[3] Upon administration, it penetrates the cell membrane and binds to the cytosolic GR. This binding event triggers a conformational change in the receptor, leading to its dissociation from chaperone proteins and subsequent translocation into the nucleus.[6][13]

Within the nucleus, the this compound-GR complex modulates gene expression through two primary mechanisms:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription.[13] This leads to the increased synthesis of anti-inflammatory proteins such as lipocortin-1 (annexin A1).

-

Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[13] This repression of pro-inflammatory gene transcription results in the decreased production of inflammatory mediators including prostaglandins, leukotrienes, and cytokines.

A key step in the inflammatory cascade inhibited by this compound is the release of arachidonic acid from cell membranes, which is a precursor to prostaglandins and leukotrienes.[3][5] This is achieved by the upregulation of lipocortin-1, which inhibits phospholipase A2, the enzyme responsible for arachidonic acid release.[3][5][6]

Caption: Glucocorticoid Receptor Signaling Pathway of this compound.

Pharmacokinetics

-

Absorption and Metabolism: Following ocular administration, this compound is rapidly deacetylated in vivo to its active metabolite, 6α, 9-difluoroprednisolone 17-butyrate (DFB).[1][2][5] Clinical pharmacokinetic studies have shown that systemic absorption of this compound after ocular instillation is limited, with DFB levels in the blood often below the limit of quantification.[1][2][5][14]

-

Distribution: Due to its lipophilic nature, this compound effectively penetrates the cornea.[2]

Pharmacodynamics and Potency

The anti-inflammatory potency of this compound is significantly greater than that of other commonly used ophthalmic corticosteroids. This enhanced potency is attributed to its strong binding affinity for the glucocorticoid receptor. The active metabolite, DFB, has a significantly lower inhibition constant (Ki) for the glucocorticoid receptor compared to prednisolone, indicating a much stronger binding affinity.[14] One study demonstrated that the glucocorticoid binding affinity of DFB was 56 times stronger than that of prednisolone.[14][15]

| Compound | Glucocorticoid Receptor Binding Affinity (Ki) |

| DFB (active metabolite of this compound) | 6.11 x 10⁻¹¹ mol/L[14] |

| Prednisolone | 3.4 x 10⁻⁹ mol/L[14] |

In animal models, this compound has demonstrated superior anti-inflammatory activity compared to betamethasone.[2][16] Clinical studies in humans have shown that this compound 0.05% administered four times daily is as effective as prednisolone acetate 1% administered eight times daily for the treatment of endogenous anterior uveitis.[3]

Experimental Protocols

Glucocorticoid Receptor (GR) Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the glucocorticoid receptor.

Caption: Workflow for a Glucocorticoid Receptor Binding Assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified recombinant human glucocorticoid receptor protein in an appropriate assay buffer.

-

Prepare a stock solution of a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red).

-

Prepare serial dilutions of the test compound (this compound) and a known reference standard (e.g., dexamethasone) in the assay buffer.

-

-

Assay Procedure:

-

In a microplate, combine the GR protein, the fluorescently labeled ligand, and either the test compound, reference standard, or vehicle control.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization of each well using a suitable plate reader. The binding of the large GR protein to the small fluorescent ligand results in a high polarization value. Displacement of the labeled ligand by the test compound leads to a decrease in polarization.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent ligand).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

-

In Vitro Anti-inflammatory Assay (Cytokine Release)

This protocol describes an in vitro assay to evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit cytokine release from stimulated immune cells.

Methodology:

-

Cell Culture:

-

Culture a suitable human cell line, such as peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., U937), in appropriate culture medium.

-

-

Cell Stimulation and Treatment:

-

Seed the cells in a multi-well plate.

-

Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified period.

-

Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce the production and release of inflammatory cytokines (e.g., TNF-α, IL-6).

-

-

Sample Collection and Analysis:

-

After the incubation period, collect the cell culture supernatants.

-

Measure the concentration of the target cytokine in the supernatants using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Plot the cytokine concentration against the logarithm of the this compound concentration.

-

Determine the IC50 value, representing the concentration of this compound that causes a 50% reduction in cytokine release.

-

Conclusion

This compound is a highly potent corticosteroid with a well-defined chemical structure and a robust pharmacological profile. Its enhanced anti-inflammatory activity is a direct result of its unique molecular design, which confers high affinity for the glucocorticoid receptor. This technical guide provides a comprehensive overview of its key properties, offering valuable data and methodologies for the scientific and drug development communities. Further research into its clinical applications and long-term effects will continue to expand our understanding of this important therapeutic agent.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. The role of this compound ophthalmic emulsion in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 0.05% Versus Prednisolone Acetate 1% for Endogenous Anterior Uveitis: A Phase III, Multicenter, Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. This compound | C27H34F2O7 | CID 443936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. 6α,9α-ジフルオロプレドニゾロン 21-アセタート 17-ブチラート ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | 23674-86-4 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound CAS#: 23674-86-4 [m.chemicalbook.com]

- 13. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound for the prevention of ocular inflammation postsurgery: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. selleckchem.com [selleckchem.com]

Difluprednate's Glucocorticoid Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of difluprednate's interaction with the glucocorticoid receptor (GR), providing a comprehensive overview of its binding affinity, the experimental methodologies used to determine it, and the underlying signaling pathways.

Core Concept: Enhanced Binding Affinity

This compound is a potent synthetic glucocorticoid characterized by a high binding affinity for the glucocorticoid receptor, which is a key determinant of its anti-inflammatory efficacy.[1] Upon ocular administration, this compound is rapidly converted to its active metabolite, 6α,9-difluoroprednisolone 17-butyrate (DFB), which is responsible for the drug's primary pharmacological activity.[2][3] Studies have consistently demonstrated that DFB possesses a significantly stronger binding affinity for the GR compared to other commonly used corticosteroids.[2][4][5]

The molecular structure of this compound, a derivative of prednisolone, features key modifications that contribute to its enhanced receptor binding. These include the addition of fluorine atoms at the C-6 and C-9 positions, a well-known strategy to increase specificity and affinity for the glucocorticoid receptor.[2] Furthermore, the presence of a butyrate ester at the C-17 position and an acetate ester at the C-21 position also enhances its potency and tissue penetration.[2][4]

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of a ligand for its receptor is quantitatively expressed by the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value signifies a higher binding affinity. The data presented below, extracted from various in vitro studies, highlights the superior glucocorticoid receptor binding affinity of this compound's active metabolite (DFB) in comparison to other corticosteroids.

Table 1: Glucocorticoid Receptor Binding Affinity (Ki Values)

| Compound | Ki (mol/L) | Relative Binding Affinity vs. Prednisolone |

| 6α,9-difluoroprednisolone 17-butyrate (DFB) (active metabolite of this compound) | 6.11 x 10⁻¹¹[2][6] | 56 times stronger[2][4][5] |

| Prednisolone | 3.4 x 10⁻⁹[2] | 1 |

| Betamethasone | Not explicitly quantified in the provided results. | - |

| Dexamethasone | Not explicitly quantified in the provided results. | - |

| Fluorometholone | Not explicitly quantified in the provided results. | - |

Table 2: Additional Glucocorticoid Receptor Binding Data

| Compound | Parameter | Value (nmol/L) |

| 6α,9-difluoroprednisolone 17-butyrate (DFB) | Ki | 0.061 |

| This compound (DFBA) | GCRBA | 7.8 x 10⁻¹⁰ |

| Betamethasone sodium phosphate (BMP) | Ki | 8.4 x 10⁻⁸ |

GCRBA: Glucocorticoid Receptor-Binding Activity

Experimental Protocols

The determination of glucocorticoid receptor binding affinity relies on established in vitro assays. The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Radioligand Competitive Binding Assay

This assay is a classic method to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Ki of a test compound for the glucocorticoid receptor.

Materials:

-

Recombinant human glucocorticoid receptor (GR)

-

Radiolabeled ligand (e.g., [³H]-Dexamethasone)

-

Test compound (e.g., DFB, prednisolone)

-

Reference compound (e.g., unlabeled Dexamethasone)

-

Assay buffer

-

96-well filter plates

-

Scintillation fluid and counter

Protocol:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and the reference compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, recombinant human GR, and the radiolabeled ligand ([³H]-Dexamethasone).

-

Competition: Add the diluted test compound or reference compound to the respective wells. Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled dexamethasone).

-

Incubation: Incubate the plate, typically at 4°C for several hours, to allow the binding to reach equilibrium.[7]

-

Separation of Bound and Free Ligand: Transfer the contents of the wells to a filter plate and wash with cold assay buffer to separate the receptor-bound radioligand from the free radioligand.[7]

-

Quantification: Allow the filters to dry, then add scintillation fluid to each well. Measure the radioactivity in each well using a scintillation counter.[7]

-

Data Analysis: Calculate the percent inhibition of radioligand binding for each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the concentration-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[7]

Glucocorticoid Receptor Functional Reporter Assay

This cell-based assay measures the ability of a compound to activate GR-mediated gene transcription.

Objective: To measure the functional consequence of a test compound binding to and activating the glucocorticoid receptor.

Materials:

-

Mammalian cells (e.g., HEK293, HeLa)

-

Expression vector for the human glucocorticoid receptor (if not endogenously expressed)

-

Reporter plasmid containing a glucocorticoid response element (GRE) linked to a reporter gene (e.g., luciferase)

-

Transfection reagent

-

Cell culture medium and reagents

-

Test compound

-

Lysis buffer and luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Culture and Transfection: Culture the cells in appropriate media. Transfect the cells with the GR expression vector (if necessary) and the GRE-luciferase reporter plasmid using a suitable transfection reagent.[7]

-

Compound Treatment: After transfection, replace the medium with fresh medium containing serial dilutions of the test compound or a reference agonist (e.g., dexamethasone).[7]

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.[7]

-

Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent.[7]

-

Measurement: Measure the luminescence in each well using a luminometer.[7]

-

Data Analysis: Calculate the fold induction of luciferase activity relative to a vehicle control. Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of the glucocorticoid receptor signaling pathway and a typical experimental workflow for determining binding affinity are provided below.

References

- 1. This compound 0.05% versus Prednisolone Acetate Post-Phacoemulsification for Inflammation and Pain: An Efficacy and Safety Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for the prevention of ocular inflammation postsurgery: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DailyMed - this compound- this compound ophthalmic emulsion [dailymed.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Review on the Use of this compound in Inflammatory Eye Disorders: The Topical Steroid That Goes the Distance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic features of this compound ophthalmic emulsion in rabbits as determined by glucocorticoid receptor-binding bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Ocular Journey: A Preclinical Pharmacokinetic Profile of Difluprednate Ophthalmic Emulsion

An In-depth Technical Guide for Researchers and Drug Development Professionals

Difluprednate, a potent synthetic corticosteroid, has emerged as a cornerstone in the management of ocular inflammation and pain. Its efficacy is intrinsically linked to its pharmacokinetic profile within the complex architecture of the eye. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound ophthalmic emulsion, with a focus on data derived from rabbit models, the gold standard for ophthalmic drug development. This document synthesizes key quantitative data, details experimental methodologies, and visualizes complex processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Quantitative Pharmacokinetic Parameters

The penetration and persistence of this compound and its active metabolite in ocular tissues are critical determinants of its therapeutic effect. Preclinical studies in rabbits have meticulously quantified these parameters.

Aqueous Humor Pharmacokinetics

The aqueous humor, a clear fluid filling the anterior chamber of the eye, is a key compartment for assessing the intraocular penetration of topically administered drugs. Following a single instillation of 0.05% this compound ophthalmic emulsion in rabbits, the prodrug this compound (DFBA) is rapidly converted to its active metabolite, 6α, 9-difluoroprednisolone 17-butyrate (DFB).[1][2][3] Consequently, DFBA is often undetectable in the aqueous humor.[1]

Key pharmacokinetic parameters for the active metabolite DFB in the aqueous humor are summarized below:

| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₄ₕ (ng·h/mL) | Animal Model | Reference |

| 0.05% Emulsion | 43.996 | 1.0 | 90.4 | Male White Rabbits | [4] |

| 0.05% Suspension | 31.062 | 1.0 | 62.9 | Male White Rabbits | [4] |

Cmax: Maximum Concentration, Tmax: Time to Maximum Concentration, AUC: Area Under the Curve

A study comparing a 0.04% this compound solution administered twice daily (BID) with the marketed 0.05% emulsion given four times daily (QID) for 14 days in New Zealand white rabbits found that the Cmax and AUC₀₋t of DFB in the aqueous humor were approximately two-fold higher with the solution formulation.[5]

The particle size of the emulsion, within the range of 90.3 to 129.3 nm, does not significantly affect the concentration of DFB in the aqueous humor one hour post-instillation.[4]

Ocular Tissue Distribution

Understanding the distribution of this compound and its metabolites throughout the various ocular tissues is crucial for assessing its therapeutic reach and potential side effects. Studies using tritium-labeled this compound ((³H)-DFBA) in pigmented rabbits have provided detailed insights into its distribution.

Following a single instillation of 0.05% (³H)-DFBA ophthalmic emulsion, the highest concentrations of radioactivity were observed in the anterior segment of the eye.[6][7]

| Ocular Tissue | Cmax (ng eq./g or ng eq./mL) | Tmax (h) | Animal Model | Reference |

| Cornea | 2081 | 0.5 - 1 | Pigmented Rabbits | [6][7] |

| Iris/Ciliary Body | 926 | 0.5 - 1 | Pigmented Rabbits | [6][7] |

| Conjunctiva | 330 | 0.5 - 1 | Pigmented Rabbits | [6][7] |

| Anterior Retina/Choroid | 273 | 0.5 - 1 | Pigmented Rabbits | [6][7] |

| Sclera | 222 | 0.5 - 1 | Pigmented Rabbits | [6][7] |

| Aqueous Humor | 144 | 0.5 - 1 | Pigmented Rabbits | [6][7] |

| Posterior Retina/Choroid | 59 | 0.5 - 1 | Pigmented Rabbits | [6][7] |

Cmax values are expressed as nanogram equivalents per gram of tissue or milliliter of fluid.

Concentrations of the active metabolite, DFB, have also been measured in various ocular tissues of albino rabbits following a single instillation of 0.05% this compound emulsion.[8]

| Ocular Tissue | Cmax (ng/g or ng/mL) | Tmax (h) | Animal Model | Reference |

| Cornea | 2198.78 ± 861.81 | 0.25 | Albino Rabbits | [8] |

| Iris/Ciliary Body | 277.52 ± 32.86 | 0.5 | Albino Rabbits | [8] |

| Aqueous Humor | 39.09 ± 31.66 | 1 | Albino Rabbits | [8] |

Radioactivity was barely detectable in the blood, indicating limited systemic absorption.[6][7] Excretion of radioactivity was primarily through urine and feces, with 99.5% of the total dose eliminated within 168 hours after a single instillation.[6][7][8]

Experimental Protocols

The pharmacokinetic data presented were generated from meticulously designed preclinical studies. The following sections detail the typical methodologies employed.

Animal Models

New Zealand white (albino) and pigmented rabbits are the most commonly used animal models for ocular pharmacokinetic studies of this compound.[4][5][8] Rabbits are chosen due to their large eye size, which is comparable to humans, and the ease of handling and sample collection.[9][10][11]

Dosing and Administration

A single dose of 0.05% this compound ophthalmic emulsion is typically instilled into the conjunctival sac of the rabbit eye.[8][12] The volume administered is generally 50 µL.[1][8] For multiple-dose studies, the emulsion is administered multiple times a day for a specified period.[5][6]

Sample Collection

At predetermined time points following instillation, animals are euthanized, and ocular tissues and fluids are collected.[8][10] Samples typically include:

-

Aqueous Humor

-

Cornea

-

Conjunctiva

-

Iris/Ciliary Body

-

Retina/Choroid

-

Sclera

-

Vitreous Humor

-

Blood/Plasma

For radiolabeled studies, urine and feces are also collected to assess excretion.[6][8]

Bioanalytical Methods

The concentrations of this compound and its metabolites are quantified using highly sensitive and specific bioanalytical techniques.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS): This is a common method for quantifying DFB in ocular tissues and fluids.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is also utilized for the measurement of DFB concentrations.[8][12]

-

Liquid Scintillation Counting: In studies using radiolabeled this compound, radioactivity in tissues and excreta is measured using a liquid scintillation counter.[6]

Visualizing Key Processes

To further elucidate the pharmacokinetics of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathway and a typical experimental workflow.

Metabolic Pathway of this compound in Ocular Tissues

This compound (DFBA) is a prodrug that undergoes a series of metabolic transformations in the eye to exert its therapeutic effect and is subsequently inactivated.

Caption: Metabolic conversion of this compound in ocular tissues.

Experimental Workflow for Preclinical Ocular Pharmacokinetic Study

The following diagram outlines the key steps involved in a typical preclinical pharmacokinetic study of an ophthalmic formulation in rabbits.

Caption: Workflow for a preclinical ocular pharmacokinetic study.

Conclusion

Preclinical studies in rabbit models have demonstrated that this compound ophthalmic emulsion effectively delivers the active steroid to both the anterior and, to a lesser extent, the posterior segments of the eye. The prodrug design allows for rapid conversion to the potent active metabolite, DFB, at the target site. The comprehensive pharmacokinetic data, coupled with detailed experimental protocols, provide a solid foundation for further research and development in the field of ophthalmic drug delivery. This in-depth understanding of this compound's ocular journey is paramount for optimizing therapeutic regimens and developing next-generation ocular anti-inflammatory agents.

References

- 1. The role of this compound ophthalmic emulsion in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. amneal.com [amneal.com]

- 3. drugs.com [drugs.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. A Comparative Preclinical Evaluation of a Novel this compound 0.04% BID Ophthalmic Solution and Marketed 0.05% QID Ophthalmic Emulsion [pubmed.ncbi.nlm.nih.gov]

- 6. Ocular distribution of this compound ophthalmic emulsion 0.05% in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Use of Rabbit Eyes in Pharmacokinetic Studies of Intraocular Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bioavailability of generic 0.05% this compound emulsion in the aqueous humor, cornea, and conjunctiva of New Zealand rabbits after a single dose compared with commercial this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Potent Ophthalmic Corticosteroid: An In-depth Guide to the Early Discovery and Development of Difluprednate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early discovery, synthesis, and preclinical and clinical development of Difluprednate for ophthalmic use. This compound, a potent synthetic glucocorticoid, has emerged as a significant therapeutic agent for the management of ocular inflammation and pain. This document delves into the core scientific data and methodologies that underpinned its development, offering valuable insights for professionals in the field of drug discovery and ophthalmology.

Early Discovery and Synthesis

This compound (6α, 9α-difluoro-11β, 17, 21-trihydroxy-1, 4-pregnadiene-3, 20-dione 21-acetate 17-butyrate) is a derivative of prednisolone, structurally modified to enhance its anti-inflammatory potency and penetration into ocular tissues. The key structural modifications include the addition of two fluorine atoms at the C6 and C9 positions, which significantly increases its glucocorticoid receptor affinity.

The synthesis of this compound is a multi-step process that has been refined over time. Early synthetic routes often started from hydrocortisone or its derivatives. A generalized synthetic scheme involves the following key transformations:

-

Introduction of a double bond at the C1-C2 position: This is a common step in the synthesis of many corticosteroids to enhance glucocorticoid activity.

-

Fluorination at the C6 and C9 positions: This critical step significantly potentiates the anti-inflammatory activity of the molecule.

-

Esterification at the C17 and C21 positions: The addition of a butyrate group at the C17 position and an acetate group at the C21 position enhances the lipophilicity of the drug, facilitating its penetration through the cornea.

While specific, proprietary details of the initial synthesis by its originators are not fully public, various synthetic routes have been published in the scientific and patent literature. These methods often involve protection and deprotection of functional groups and stereoselective reactions to achieve the desired final compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through its action as a potent agonist of the glucocorticoid receptor (GR). The proposed signaling pathway is as follows:

Upon topical administration, this compound penetrates the cornea and enters target cells. In the cytoplasm, it binds to the glucocorticoid receptor, causing the dissociation of heat shock proteins and subsequent translocation of the activated receptor-drug complex into the nucleus. Within the nucleus, this complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the upregulation of anti-inflammatory genes, such as those for lipocortin-1, and the downregulation of pro-inflammatory genes, including those for cytokines and chemokines.

Furthermore, this compound has been shown to inhibit phospholipase A2 (PLA2), an enzyme crucial for the release of arachidonic acid from cell membranes. By inhibiting PLA2, this compound blocks the downstream production of inflammatory mediators like prostaglandins and leukotrienes.

Ophthalmic Formulation Development

A key challenge in the development of ophthalmic this compound was its low aqueous solubility. To overcome this, an oil-in-water emulsion formulation was developed. This formulation enhances the bioavailability of the drug in ocular tissues.

Table 1: Composition of the this compound 0.05% Ophthalmic Emulsion

| Component | Function |

| Active Ingredient | |

| This compound | Anti-inflammatory agent |

| Vehicle | |

| Castor Oil | Oil phase to dissolve the active ingredient |

| Polysorbate 80 | Emulsifying agent to stabilize the oil-in-water emulsion |

| Boric Acid | Buffering agent |

| Sorbic Acid | Preservative |

| Edetate Disodium | Chelating agent |

| Sodium Hydroxide | pH adjustment |

| Water for Injection | Aqueous phase |

The emulsion formulation provides a stable and uniform dispersion of the lipophilic drug in an aqueous vehicle, which is critical for consistent dosing and patient comfort.

Preclinical Development

A series of preclinical studies were conducted to evaluate the efficacy, pharmacokinetics, and safety of the this compound ophthalmic emulsion. A key model used in these studies was the endotoxin-induced uveitis (EIU) model in rabbits.

Experimental Protocol: Endotoxin-Induced Uveitis in Rabbits

-

Animal Model: New Zealand White rabbits are used for this model.

-

Induction of Uveitis: A single intravitreal injection of lipopolysaccharide (LPS) derived from Escherichia coli is administered to induce an acute anterior uveitis.

-

Treatment: Following the induction of uveitis, animals are randomized to receive topical instillations of this compound ophthalmic emulsion at various concentrations, a comparator drug (e.g., betamethasone), or the vehicle control.

-

Evaluation: At predetermined time points, the degree of ocular inflammation is assessed using a slit-lamp biomicroscope. Clinical signs such as iris hyperemia, conjunctival redness, and aqueous flare are scored. Aqueous humor is collected to quantify the number of infiltrating inflammatory cells and the protein concentration as objective measures of inflammation.

Experimental Protocol: Glucocorticoid Receptor Binding Assay

A fluorescence polarization-based competitive binding assay is a common method to determine the binding affinity of a compound to the glucocorticoid receptor.

-

Reagents:

-

Recombinant human glucocorticoid receptor (full-length).

-

A fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red).

-

Test compound (this compound) at various concentrations.

-

Assay buffer.

-

-

Procedure:

-

The glucocorticoid receptor is incubated with the fluorescently labeled glucocorticoid ligand in the wells of a microplate.

-

Serial dilutions of this compound are added to the wells.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The fluorescence polarization of each well is measured using a plate reader.

-

-

Data Analysis: The binding of the fluorescent ligand to the receptor results in a high fluorescence polarization value. In the presence of a competing compound like this compound, the fluorescent ligand is displaced, leading to a decrease in the polarization value. The concentration of this compound that causes a 50% inhibition of the fluorescent ligand binding (IC50) is determined, from which the inhibition constant (Ki) can be calculated.

Experimental Protocol: Phospholipase A2 Inhibition Assay

The inhibitory effect of this compound on phospholipase A2 (PLA2) activity can be assessed using various methods, including one that utilizes human red blood cells as a substrate.

-

Substrate Preparation: A suspension of human red blood cells is prepared to serve as the source of phospholipids.

-

Enzyme Source: A source of PLA2 enzyme is used.

-

Assay Procedure:

-

The red blood cell suspension is incubated with the PLA2 enzyme in the presence and absence of this compound at various concentrations.

-

The reaction is allowed to proceed for a defined period.

-

The amount of fatty acid released due to PLA2 activity is quantified. This can be done using a chromogenic substrate that changes color upon cleavage by PLA2, and the absorbance is measured spectrophotometrically.

-

-

Data Analysis: The percentage inhibition of PLA2 activity by this compound is calculated by comparing the activity in the presence of the drug to the activity in its absence.

Clinical Development

The clinical development of this compound for ophthalmic use involved rigorous Phase III clinical trials to establish its safety and efficacy for the treatment of postoperative inflammation and pain, as well as for endogenous anterior uveitis.

Postoperative Inflammation and Pain

A pivotal Phase III, multicenter, randomized, double-masked, placebo-controlled study (NCT00429923) evaluated the efficacy and safety of this compound 0.05% for the treatment of inflammation and pain following ocular surgery.

Table 2: Efficacy of this compound for Postoperative Inflammation and Pain (Day 8)

| Outcome Measure | This compound 0.05% QID (n=107) | Placebo (n=220) |

| Anterior Chamber Cell Grade of 0 | 36% | 18% |

| Pain-Free Patients | 73% | 47% |

| Data adapted from pivotal Phase III clinical trial results. |

Endogenous Anterior Uveitis

A Phase III, multicenter, randomized, double-masked, non-inferiority study (NCT00501579) compared the efficacy and safety of this compound 0.05% administered four times daily to prednisolone acetate 1% administered eight times daily for the treatment of endogenous anterior uveitis.[1]

Table 3: Efficacy of this compound vs. Prednisolone Acetate for Anterior Uveitis (Day 14)

| Outcome Measure | This compound 0.05% QID (n=50) | Prednisolone Acetate 1% 8x/day (n=40) |

| Mean Change in Anterior Chamber Cell Grade from Baseline | -2.1 | -1.9 |

| Anterior Chamber Cell Clearing (Grade 0) | 68.8% | 61.5% |

| Patients Withdrawn Due to Lack of Efficacy | 0% | 12.5% |

| Data adapted from a Phase III clinical trial.[1] |

Table 4: Mean Change from Baseline in Anterior Chamber Flare Grade in Anterior Uveitis Treatment

| Timepoint | This compound 0.05% QID | Prednisolone Acetate 1% 8x/day |

| Day 3 | -1.1 | -1.2 |

| Day 14 | -2.0 | -1.9 |

| Data adapted from a Phase III clinical trial. |

Safety Profile

Across clinical trials, this compound was generally well-tolerated. The most common adverse reaction was an increase in intraocular pressure (IOP), a known side effect of corticosteroids. Other reported adverse events included corneal edema, eye pain, and photophobia. The incidence of clinically significant IOP elevation was low but warrants monitoring in patients receiving this compound therapy.

Table 5: Mean Increase in Intraocular Pressure (IOP) from Baseline in Anterior Uveitis Treatment (mmHg)

| Timepoint | This compound 0.05% QID | Prednisolone Acetate 1% 8x/day |

| Day 3 | 2.5 | 0.1 |

| Data adapted from a Phase III clinical trial. |

Conclusion

The early discovery and development of this compound for ophthalmic use represent a significant advancement in the treatment of ocular inflammation. Through targeted chemical modifications, the creation of a potent glucocorticoid with enhanced ocular penetration was achieved. The development of a stable and effective oil-in-water emulsion formulation was critical to its clinical success. Rigorous preclinical and clinical evaluations have established its efficacy and safety in managing both postoperative inflammation and endogenous anterior uveitis. This technical guide provides a foundational understanding of the key scientific principles and experimental data that have made this compound a valuable tool in the ophthalmologist's armamentarium.

References

Molecular Targets of Difluprednate in Corneal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluprednate is a potent synthetic difluorinated prednisolone derivative corticosteroid approved for the treatment of inflammation and pain associated with ocular surgery. Its enhanced anti-inflammatory activity stems from its high affinity for glucocorticoid receptors and superior corneal penetration. This technical guide delineates the molecular targets of this compound in corneal cells, focusing on its mechanism of action at the genomic and non-genomic levels. We will explore its impact on key signaling pathways, summarize quantitative data on gene and protein expression, and provide detailed experimental protocols for in-vitro analysis.

Introduction: Mechanism of Action of this compound

This compound, like other corticosteroids, exerts its anti-inflammatory effects primarily through its interaction with cytosolic glucocorticoid receptors (GR).[1] Structural modifications to the prednisolone backbone, including fluorination at the C-6 and C-9 positions, a butyrate ester at C-17, and an acetate ester at C-21, significantly enhance its potency, receptor binding affinity, and lipophilicity, which facilitates its penetration through the corneal epithelium.[2][3][4] Upon topical administration, this compound is rapidly deacetylated in the eye to its active metabolite, 6α, 9-difluoroprednisolone 17-butyrate (DFB).[5][6] DFB has demonstrated a significantly higher binding affinity for the glucocorticoid receptor compared to other corticosteroids.[5]

The primary mechanisms of action can be broadly categorized as genomic and non-genomic:

-

Genomic Mechanism: The DFB-GR complex translocates into the nucleus of corneal cells (epithelial, stromal fibroblasts, and endothelial cells).[1] Within the nucleus, this complex acts as a transcription factor, binding to glucocorticoid response elements (GREs) on the promoter regions of target genes. This leads to:

-

Transactivation: Upregulation of the expression of anti-inflammatory proteins such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 (PLA2).[1][7] The inhibition of PLA2 blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[1][5][7]

-

Transrepression: Downregulation of the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][8] This leads to a reduction in the production of cytokines, chemokines, and adhesion molecules.

-

-

Non-Genomic Mechanism: this compound can also exert rapid, non-genomic effects by interacting with membrane-bound glucocorticoid receptors and influencing intracellular signaling cascades, such as the MAPK pathway.[1]

Key Molecular Targets and Signaling Pathways in Corneal Cells

The anti-inflammatory effects of this compound in corneal cells are mediated through the modulation of several key molecular targets and signaling pathways. While direct comprehensive studies on this compound are limited, research on other potent glucocorticoids like dexamethasone and hydrocortisone in corneal cells provides a strong basis for understanding its molecular targets.

Glucocorticoid Receptor (GR)

The primary molecular target of this compound's active metabolite, DFB, is the glucocorticoid receptor. The binding affinity of DFB to the GR is a critical determinant of its potency.

| Compound | Glucocorticoid Receptor Binding Affinity (Ki value in mol/L) | Reference |

| 6α, 9-difluoroprednisolone 17-butyrate (DFB) | 6.11 x 10⁻¹¹ | [5] |

| Prednisolone | 3.4 x 10⁻⁹ | [5] |

Table 1: Comparative Glucocorticoid Receptor Binding Affinities.

Inhibition of Pro-inflammatory Gene Expression

A major effect of this compound is the suppression of genes that promote inflammation. This is largely achieved through the inhibition of the NF-κB and MAPK signaling pathways.

The NF-κB pathway is a central regulator of the inflammatory response in corneal cells. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes. The this compound-GR complex can interfere with NF-κB signaling by:

-

Increasing the expression of IκBα.

-

Directly interacting with NF-κB subunits to prevent their binding to DNA.

This compound Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a role in inflammation. Corticosteroids have been shown to suppress the activation of MAPK pathways in corneal epithelial cells in response to stress. This suppression can reduce the expression of inflammatory mediators.

Gene Expression Modulation in Corneal Cells by Glucocorticoids

| Gene | Regulation | Fold Change (Dexamethasone vs. Control) | Putative Function in Cornea | Reference |

| OCA2 | Upregulated | 214.82 | Ocular pigmentation | [9] |

| ANGPTL7 | Upregulated | 18.89 | Angiogenesis, extracellular matrix organization | [9] |

| NAV2 | Upregulated | 2.15 | Neuronal navigation | [9] |

| SLC16A12 | Upregulated | 18.66 | Solute carrier | [9] |

| NEFL | Upregulated | 15.64 | Neurofilament light chain | [9] |

| SAA1 | Upregulated | 8.51 | Inflammatory response | [9] |

| TLR2 | Downregulated | Dose-dependent | Innate immunity, inflammation | [10] |

| TLR4 | Downregulated | Dose-dependent | Innate immunity, inflammation | [10] |

| IL-6 | Downregulated | Dose-dependent | Pro-inflammatory cytokine | [10] |

| IL-8 | Downregulated | Dose-dependent | Pro-inflammatory chemokine | [10] |

Table 2: Representative Genes Regulated by Dexamethasone/Hydrocortisone in Human Corneal Fibroblasts.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the molecular targets of this compound in corneal cells. These protocols are based on established methods used in corneal cell research.

Human Corneal Fibroblast (HCF) Culture

-

Source: Primary HCFs can be isolated from human donor corneas.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: When cells reach 80-90% confluency, they are passaged using 0.25% trypsin-EDTA.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Cell Treatment: HCFs are seeded in 6-well plates and grown to confluency. The cells are then serum-starved for 24 hours before treatment with this compound (or vehicle control) at desired concentrations for a specified time (e.g., 16 hours). In some experiments, cells can be co-treated with a pro-inflammatory stimulus like IL-1β or TNF-α.

-

RNA Extraction: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qRT-PCR: The qRT-PCR is performed using a real-time PCR system with a SYBR Green-based master mix. Gene-specific primers for target genes (e.g., IL-6, IL-8, MMP-9, TIMP-1) and a housekeeping gene (e.g., GAPDH) are used.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

qRT-PCR Experimental Workflow

Western Blotting for Protein Expression and Pathway Activation

-

Cell Treatment and Lysis: HCFs are treated as described for qRT-PCR. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-p65, IκBα, phospho-p38 MAPK, and β-actin as a loading control) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a highly potent corticosteroid with a well-defined mechanism of action centered on the glucocorticoid receptor. Its molecular targets in corneal cells include a wide array of genes and proteins involved in the inflammatory cascade. By upregulating anti-inflammatory mediators and suppressing pro-inflammatory signaling pathways such as NF-κB and MAPK, this compound effectively mitigates inflammation and pain in the cornea. While further research is needed to fully elucidate the complete gene and protein expression profile specifically modulated by this compound in corneal cells, the existing data on potent glucocorticoids provide a robust framework for understanding its therapeutic effects at a molecular level. The experimental protocols outlined in this guide offer a foundation for future investigations into the nuanced molecular pharmacology of this important ophthalmic therapeutic.

References

- 1. Proteomic Characterization of Corneal Epithelial and Stromal Cell-Derived Extracellular Vesicles [pubmed.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Tissue Inhibitor of Metalloproteinase 2 Promotes Wound Healing by Suppressing Matrix Metalloproteinases and Inflammatory Cytokines in Corneal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. This compound for the prevention of ocular inflammation postsurgery: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound achieves a similar clinical outcome after trabeculectomy compared to prednisolone acetate at a significantly lower drop frequency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nuclear Factor-κB: central regulator in ocular surface inflammation and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijbcp.com [ijbcp.com]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Proteomic analysis of corneal endothelial cell-descemet membrane tissues reveals influence of insulin dependence and disease severity in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

In-vitro Anti-inflammatory Effects of Difluprednate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluprednate is a potent synthetic difluorinated prednisolone derivative corticosteroid approved for the treatment of inflammation and pain associated with ocular surgery and endogenous anterior uveitis.[1][2] Its enhanced anti-inflammatory activity is attributed to its unique chemical structure, which includes fluorination at the C6 and C9 positions, a butyrate ester at the C-17 position, and an acetate ester at the C-21 position.[3][4] These modifications contribute to its high affinity for glucocorticoid receptors and enhanced penetration into ocular tissues.[3] This technical guide provides a comprehensive overview of the in-vitro anti-inflammatory effects of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of its effects on key inflammatory pathways. While specific in-vitro quantitative data for this compound is limited in publicly available literature, this guide synthesizes information on the well-established mechanisms of potent corticosteroids and the known characteristics of this compound to provide a representative understanding of its in-vitro profile.

Core Mechanism of Action

This compound, like other corticosteroids, exerts its anti-inflammatory effects primarily through its interaction with cytosolic glucocorticoid receptors (GR). Upon binding, the this compound-GR complex translocates to the nucleus and modulates gene expression through two main genomic pathways:

-

Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.

-

Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby inhibiting the expression of pro-inflammatory genes.

A key non-genomic mechanism involves the inhibition of phospholipase A2 (PLA2), which blocks the release of arachidonic acid from cell membranes, consequently preventing the synthesis of pro-inflammatory prostaglandins and leukotrienes.

In-vitro Inhibition of Key Inflammatory Mediators

| Inflammatory Mediator | Cell Type | Stimulant | Expected Effect of this compound | Assay |

| Pro-inflammatory Cytokines | ||||

| Tumor Necrosis Factor-alpha (TNF-α) | Macrophages (e.g., RAW 264.7), Corneal Epithelial Cells | Lipopolysaccharide (LPS) | Dose-dependent inhibition of secretion | ELISA |

| Interleukin-6 (IL-6) | Macrophages, Corneal Epithelial Cells, Retinal Pigment Epithelial Cells | LPS, IL-1β | Dose-dependent inhibition of secretion | ELISA |

| Interleukin-1β (IL-1β) | Macrophages | LPS + ATP | Dose-dependent inhibition of secretion | ELISA |

| Pro-inflammatory Enzymes & Products | ||||

| Cyclooxygenase-2 (COX-2) | Macrophages, Corneal Epithelial Cells | LPS | Inhibition of protein expression | Western Blot |

| Prostaglandin E2 (PGE2) | Trabecular Meshwork Cells, Macrophages | Arachidonic Acid, LPS | Dose-dependent inhibition of production | EIA/ELISA |

| Nitric Oxide (NO) | Macrophages | LPS | Dose-dependent inhibition of production | Griess Assay |

Modulation of Inflammatory Signaling Pathways

This compound is expected to exert significant control over key inflammatory signaling cascades, primarily the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Corticosteroids, including this compound, inhibit this pathway by increasing the expression of IκBα, thus preventing NF-κB activation.

MAPK Signaling Pathway

The MAPK family, including p38 and JNK, are key signaling molecules involved in the cellular response to stress and inflammation. They regulate the synthesis of pro-inflammatory cytokines and other mediators. Corticosteroids can inhibit the activation of MAPK pathways, although the exact mechanisms are complex and can be cell-type specific.

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments to assess the anti-inflammatory effects of this compound.

General Experimental Workflow

Inhibition of Cytokine Production (ELISA)

Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Materials:

-

Target cells (e.g., RAW 264.7 macrophages, human corneal epithelial cells)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

ELISA kits for the specific cytokines of interest

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1-2 hours.

-

Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (concentration may need optimization depending on the cell type).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

-

ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of cytokines from the standard curve. Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.

Inhibition of COX-2 Expression (Western Blot)

Objective: To determine the effect of this compound on the protein expression of COX-2.

Materials:

-

Target cells

-

Cell culture medium and supplements

-

LPS

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against COX-2 and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound and LPS as described in the cytokine inhibition assay.

-

Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against COX-2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-